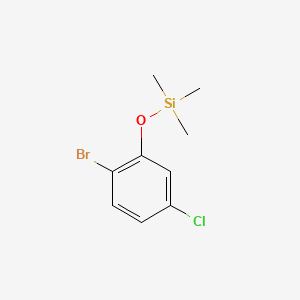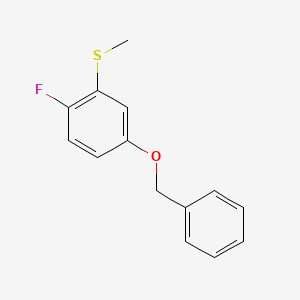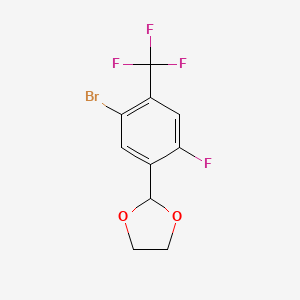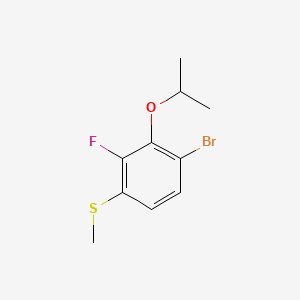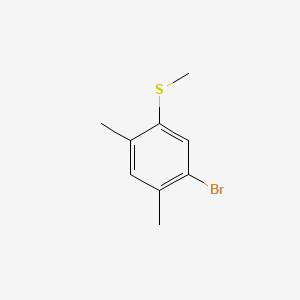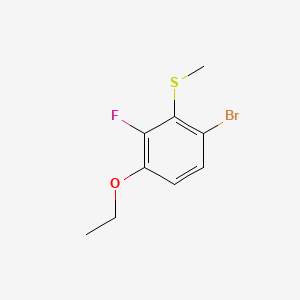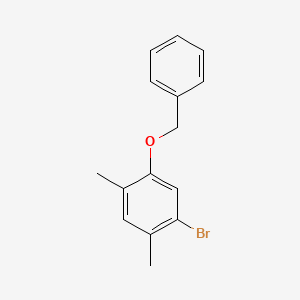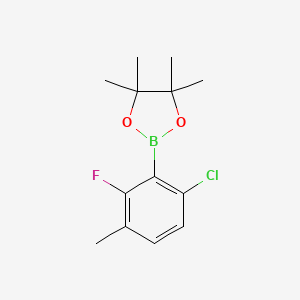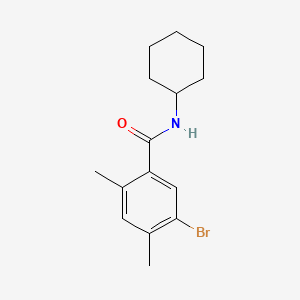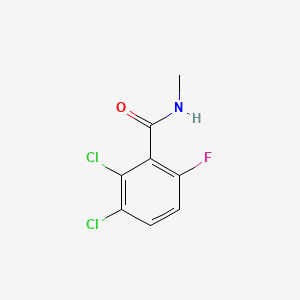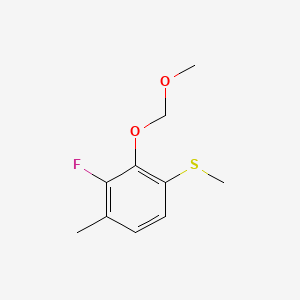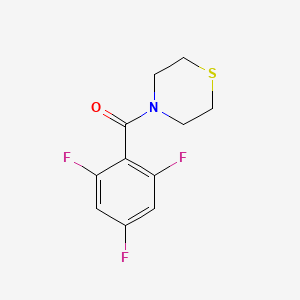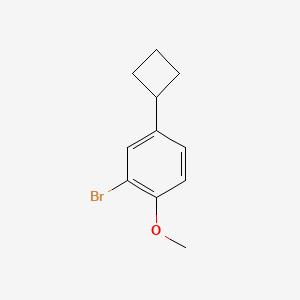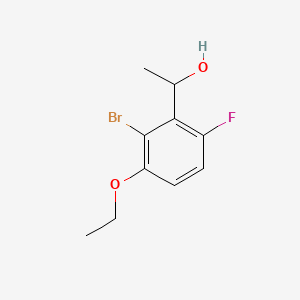
1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol is an organic compound characterized by the presence of bromine, ethoxy, and fluorine substituents on a phenyl ring, along with an ethanol group
Preparation Methods
The synthesis of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Ethoxylation: Addition of an ethoxy group to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Reduction: Reduction of the intermediate compound to form the ethanol group.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Safety precautions are necessary due to the potential toxicity of the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique substituents make it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand the effects of halogenated phenyl compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Bromo-3-ethoxy-6-fluorophenyl)ethanol can be compared with similar compounds such as:
1-(2-Bromo-3-ethoxyphenyl)ethanol: Lacks the fluorine substituent, which may affect its reactivity and applications.
1-(2-Bromo-6-fluorophenyl)ethanol: Lacks the ethoxy group, which can influence its solubility and chemical properties.
1-(2-Ethoxy-6-fluorophenyl)ethanol: Lacks the bromine substituent, affecting its potential for substitution reactions.
The uniqueness of this compound lies in the combination of all three substituents, which provides a distinct set of chemical and physical properties .
Properties
IUPAC Name |
1-(2-bromo-3-ethoxy-6-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-3-14-8-5-4-7(12)9(6(2)13)10(8)11/h4-6,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTDSULJFNUKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(C)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
